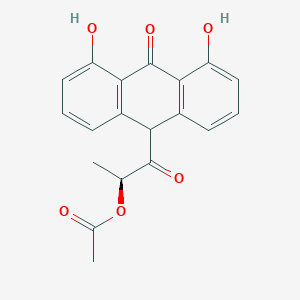

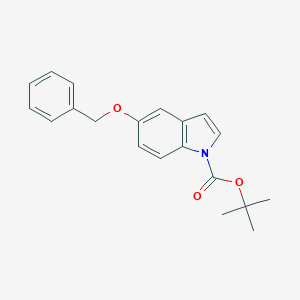

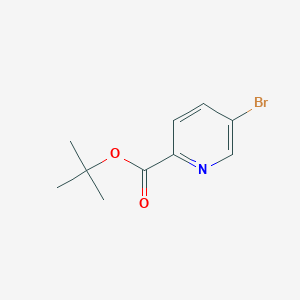

![molecular formula C13H15NO2S B153508 tert-Butyl benzo[b]thiophen-2-ylcarbamate CAS No. 89673-36-9](/img/structure/B153508.png)

tert-Butyl benzo[b]thiophen-2-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl benzo[b]thiophen-2-ylcarbamate, also known as TBTC, is a chemical compound that has been used in a variety of scientific applications. TBTC is an aromatic compound composed of a benzene ring and a thiophene ring, connected by a carbamate group. It is a colorless, water-soluble solid that is insoluble in organic solvents. TBTC has been used in organic synthesis, as a reagent, and as a catalyst in various reactions. It is also used as a chromogenic reagent and as a biochemical probe.

Wissenschaftliche Forschungsanwendungen

Environmental Occurrence and Toxicity

SPAs, including tert-Butyl derivatives, have been extensively used in industrial and commercial products to prolong shelf life by retarding oxidative reactions. Their environmental presence has been documented across different matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure routes include food intake, dust ingestion, and the use of personal care products. Toxicity studies have raised concerns over some SPAs' potential to cause hepatic toxicity, endocrine disruption, and carcinogenic effects. Future research directions include investigating the contamination and environmental behaviors of novel high molecular weight SPAs and developing SPAs with low toxicity and migration ability to reduce environmental pollution (Liu & Mabury, 2020).

Synthetic Methodologies and Biological Importance

The synthetic methodologies for 2-(thio)ureabenzothiazoles, which share structural similarities with tert-Butyl benzo[b]thiophen-2-ylcarbamate, have been reviewed, highlighting their broad spectrum of biological activities. These compounds are significant in medicinal chemistry, offering therapeutic potentials such as antihistaminic, anthelmintic, and fungicidal activities. The review covers synthetic approaches from historical to contemporary times, emphasizing the creation of derivatives with a variety of substituents to enhance biological activities and serve as new pharmacophores (Rosales-Hernández et al., 2022).

Biodegradation and Environmental Fate of Thiophenes

Studies on the biodegradation and environmental fate of condensed thiophenes, like those found in petroleum, offer insights into the behavior of structurally related compounds such as this compound. These studies emphasize the importance of understanding the biodegradation pathways and the potential for environmental remediation of thiophene compounds. The role of microbial degradation in mitigating the environmental impact of thiophene-based compounds in contaminated sites is highlighted, suggesting avenues for future research in bioremediation strategies (Kropp & Fedorak, 1998).

Eigenschaften

IUPAC Name |

tert-butyl N-(1-benzothiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-11-8-9-6-4-5-7-10(9)17-11/h4-8H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFLHJOYSZBEEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90525398 |

Source

|

| Record name | tert-Butyl 1-benzothiophen-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89673-36-9 |

Source

|

| Record name | tert-Butyl 1-benzothiophen-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

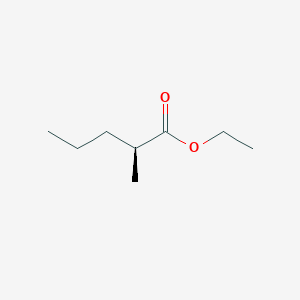

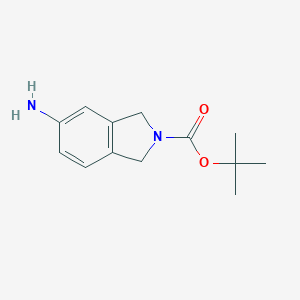

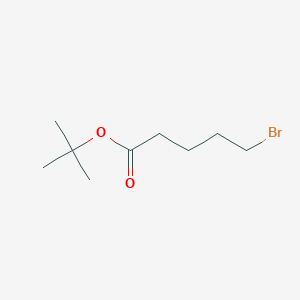

![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)

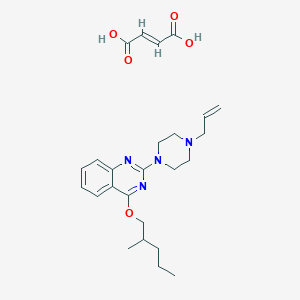

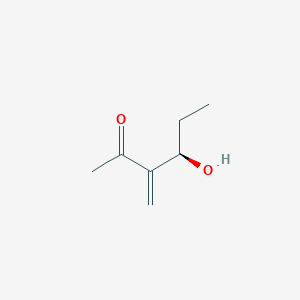

![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)

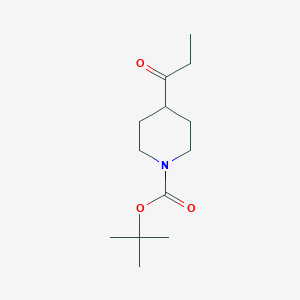

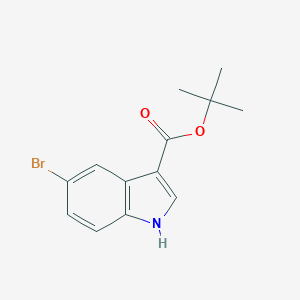

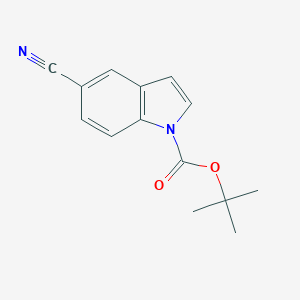

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)